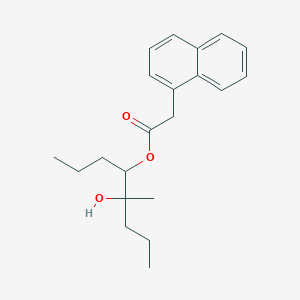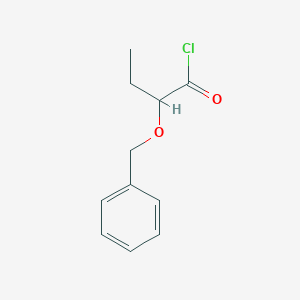
3,5-Dibutyl-1,2,4-trithiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibutyl-1,2,4-trithiolane is an organic compound belonging to the class of trithiolanes. Trithiolanes are cyclic sulfur compounds containing three sulfur atoms and one or more carbon atoms in a ring structure. This compound is characterized by its unique structure, which includes two butyl groups attached to the 3rd and 5th positions of the trithiolane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibutyl-1,2,4-trithiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dibromobutane with sodium sulfide to form the corresponding dithiol, which then undergoes cyclization in the presence of a suitable oxidizing agent to form the trithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibutyl-1,2,4-trithiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
3,5-Dibutyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its sulfur content and reactivity.
Wirkmechanismus
The mechanism by which 3,5-Dibutyl-1,2,4-trithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the trithiolane ring can form bonds with metal ions or other nucleophilic sites, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1,2,4-trithiolane: Similar structure but with methyl groups instead of butyl groups.
3,5-Diethyl-1,2,4-trithiolane: Contains ethyl groups instead of butyl groups.
3,5-Dipropyl-1,2,4-trithiolane: Contains propyl groups instead of butyl groups.
Uniqueness
3,5-Dibutyl-1,2,4-trithiolane is unique due to the presence of butyl groups, which influence its physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other trithiolanes may not be as effective.
Eigenschaften
CAS-Nummer |
163268-50-6 |
|---|---|
Molekularformel |
C10H20S3 |
Molekulargewicht |
236.5 g/mol |
IUPAC-Name |
3,5-dibutyl-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-3-5-7-9-11-10(13-12-9)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
UIWXUNQMNBYBPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1SC(SS1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


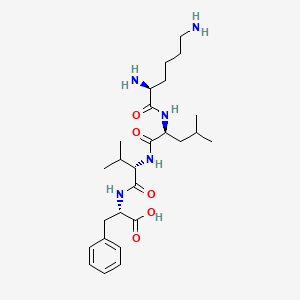
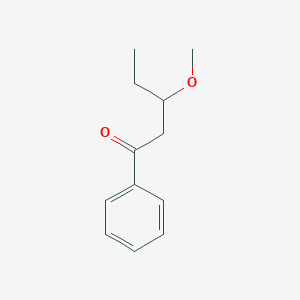

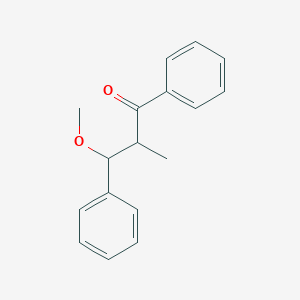
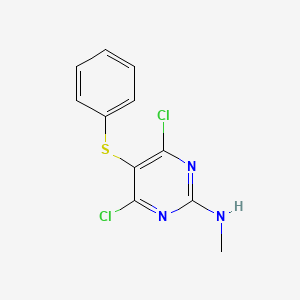
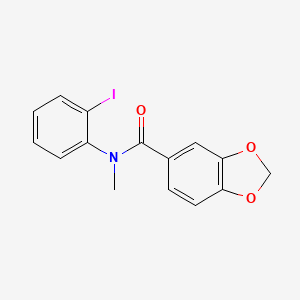
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
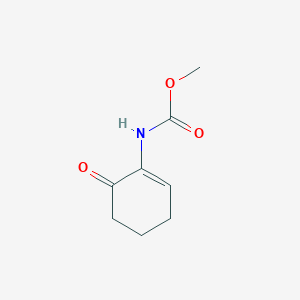


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
